REACTION_CXSMILES
|
[Na].Cl[CH:3]=[C:4]([Cl:8])[C:5](=[O:7])[CH3:6].[C:9]([OH:12])(=O)[CH3:10].[CH2:13]([OH:15])[CH3:14]>>[Cl:8][CH:4]([C:5](=[O:7])[CH3:6])[CH:3]([O:12][CH2:9][CH3:10])[O:15][CH2:13][CH3:14] |^1:0|
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
ClC=C(C(C)=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitated salt removed by filtration
|
Type
|
WASH
|
Details
|
washing with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove salt
|
Type
|
CUSTOM
|
Details
|
The ether is evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residual oil is distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(OCC)OCC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.49 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |